Soluble epoxide hydrolase inhibitor

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Soluble epoxide hydrolase inhibitors are a class of compounds designed to inhibit the enzyme soluble epoxide hydrolase. This enzyme plays a crucial role in the metabolism of bioactive lipid signaling molecules, particularly epoxyeicosatrienoic acids, which are derived from arachidonic acid. By inhibiting soluble epoxide hydrolase, these compounds increase the levels of epoxyeicosatrienoic acids, which exhibit anti-inflammatory, analgesic, antihypertensive, cardio-protective, and organ-protective properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Soluble epoxide hydrolase inhibitors can be synthesized through various synthetic routes. One common method involves the preparation of urea and amide-based architectures. For example, the synthesis of GSK 2,256,294, a potent and selective inhibitor, involves the preparation of 4-(aminomethyl)-3-(trifluoromethyl)benzonitrile and 4-chloro-N,6-dimethyl-1,3,5-triazin-2-amine . Another approach involves the use of cembranoid diterpenes isolated from marine sources, which have shown significant inhibitory activity against soluble epoxide hydrolase .

Industrial Production Methods: Industrial production methods for soluble epoxide hydrolase inhibitors often involve large-scale synthesis protocols. For instance, the multigram-scale synthesis of GSK 2,256,294 has been optimized to achieve high purity and yield, making it suitable for clinical evaluation .

Analyse Des Réactions Chimiques

Types of Reactions: Soluble epoxide hydrolase inhibitors undergo various chemical reactions, including hydrolysis, oxidation, and substitution. The enzyme soluble epoxide hydrolase itself catalyzes the hydrolysis of epoxides to diols, which is a key reaction in the metabolism of epoxyeicosatrienoic acids .

Common Reagents and Conditions: Common reagents used in the synthesis of soluble epoxide hydrolase inhibitors include triethylamine, acetonitrile, toluene, and phosphorus oxychloride . Reaction conditions often involve reflux and the use of organic solvents to facilitate the desired transformations.

Major Products: The major products formed from these reactions are typically dihydroxyeicosatrienoic acids, which are less bioactive than their epoxide precursors .

Applications De Recherche Scientifique

Soluble epoxide hydrolase inhibitors have a wide range of scientific research applications. They are used in the study of inflammation, cancer, cardiovascular diseases, and metabolic disorders. These compounds have shown promise in reducing blood pressure, improving insulin sensitivity, and decreasing inflammation . Additionally, they are being investigated for their potential in treating chronic kidney disease, neuropathic pain, and ocular diseases .

Mécanisme D'action

The mechanism of action of soluble epoxide hydrolase inhibitors involves the inhibition of the enzyme soluble epoxide hydrolase, which leads to an increase in the levels of epoxyeicosatrienoic acids. These acids exert their effects by modulating various signaling pathways, including those involved in inflammation, blood pressure regulation, and pain modulation . The inhibition of soluble epoxide hydrolase results in enhanced angiogenesis and improved endothelial function .

Comparaison Avec Des Composés Similaires

Soluble epoxide hydrolase inhibitors can be compared with other similar compounds, such as cyclooxygenase inhibitors and lipoxygenase inhibitors, which also target the metabolism of arachidonic acid. soluble epoxide hydrolase inhibitors are unique in their ability to increase the levels of epoxyeicosatrienoic acids, which have distinct anti-inflammatory and cardio-protective properties . Similar compounds include urea derivatives and amide-based inhibitors, which have been widely developed for their efficacy and bioavailability .

Conclusion

Soluble epoxide hydrolase inhibitors represent a promising class of compounds with significant potential in the treatment of various diseases. Their ability to modulate bioactive lipid signaling molecules makes them valuable tools in scientific research and therapeutic applications.

Propriétés

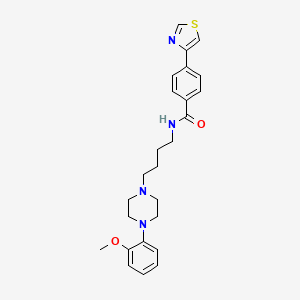

Numéro CAS |

1241826-88-9 |

|---|---|

Formule moléculaire |

C₁₈H₁₂F₅N₅O₃ |

Poids moléculaire |

441.31 |

Nom IUPAC |

N-[[4-cyano-2-(trifluoromethoxy)phenyl]methyl]-2-(2,2-difluoroethyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |

InChI |

InChI=1S/C18H12F5N5O3/c19-14(20)9-28-17(30)27-8-12(3-4-15(27)26-28)16(29)25-7-11-2-1-10(6-24)5-13(11)31-18(21,22)23/h1-5,8,14H,7,9H2,(H,25,29) |

Clé InChI |

ZXXHBMCIQXGVRD-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C#N)OC(F)(F)F)CNC(=O)C2=CN3C(=NN(C3=O)CC(F)F)C=C2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B560441.png)

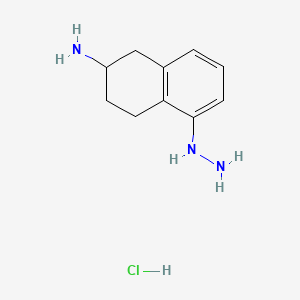

![2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride](/img/structure/B560445.png)

![2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid](/img/structure/B560449.png)

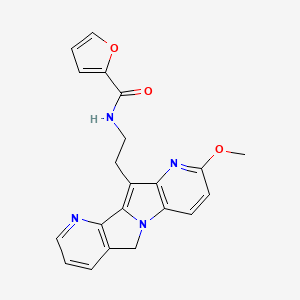

![(Z)-but-2-enedioic acid;2-[4-(4-fluorophenyl)-3-pyrrol-1-ylpyrazol-1-yl]-N,N-dimethylethanamine](/img/structure/B560451.png)

![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)

![sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B560457.png)

![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)